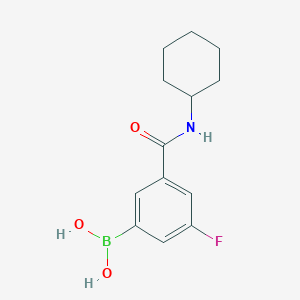

(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h6-8,12,18-19H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMHPWTMLPIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660222 | |

| Record name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-42-8 | |

| Record name | B-[3-[(Cyclohexylamino)carbonyl]-5-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid: A Key Building Block for IRAK4 Inhibitors

This technical guide provides a comprehensive overview of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid, CAS Number 874219-42-8. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and application of this versatile building block, particularly in the context of developing novel therapeutics targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction: The Strategic Importance of this compound

This compound is a synthetically valuable substituted phenylboronic acid. Its unique trifunctional nature, featuring a boronic acid group for cross-coupling reactions, a fluoro substituent to modulate electronic properties and metabolic stability, and a cyclohexylcarbamoyl moiety for potential hydrogen bonding interactions, makes it a highly sought-after intermediate in medicinal chemistry.

The primary significance of this molecule lies in its role as a key precursor for a class of potent and selective IRAK4 inhibitors.[1][2] IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] Consequently, the development of small molecule IRAK4 inhibitors is an area of intense research, and this compound provides a crucial scaffold for generating such drug candidates.[5]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this reagent.

| Property | Value | Reference |

| CAS Number | 874219-42-8 | [6][7] |

| Molecular Formula | C₁₃H₁₇BFNO₃ | |

| Molecular Weight | 265.09 g/mol | |

| Melting Point | 239-241 °C | [8] |

| Density | 1.24 g/cm³ | [8] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically ≥95% | [7] |

Safety and Handling:

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[3] It is advisable to avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[9][10] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]

Synthesis and Purification: A Plausible Workflow

Step 1: Amide Formation

The synthesis would likely commence with the amidation of 3-fluoro-5-(dihydroxyboranyl)benzoic acid with cyclohexylamine. This reaction forms the stable cyclohexylcarbamoyl moiety.

Experimental Protocol (Proposed):

-

To a solution of 3-fluoro-5-(dihydroxyboranyl)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Step 2: Purification

Purification is critical to ensure the high purity required for subsequent applications in drug synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a broad singlet for the amide N-H proton, signals for the cyclohexyl protons, and a broad singlet for the boronic acid -OH protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and the cyclohexyl carbons. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the phenyl ring. |

| LC-MS | A single major peak in the chromatogram with a mass corresponding to the molecular weight of the compound (265.09 g/mol ) and its adducts. |

| HPLC | A single major peak indicating high purity, typically determined using a C18 reverse-phase column with a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or TFA).[13] |

Application in Medicinal Chemistry: Synthesis of IRAK4 Inhibitors

The primary and most significant application of this compound is as a key building block in the synthesis of IRAK4 inhibitors.[2][14] These inhibitors are of great interest for the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer.[3][4]

The boronic acid moiety of the title compound is perfectly suited for Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds.[15][16] In the synthesis of IRAK4 inhibitors, this boronic acid is typically coupled with a heterocyclic core, which often contains a halogen atom (e.g., bromine or chlorine) at the desired position.

The IRAK4 Signaling Pathway and Mechanism of Inhibition

IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[8][17] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[10][18] Activated IRAK4 then phosphorylates and activates other members of the IRAK family, such as IRAK1.[10][11] This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4]

IRAK4 inhibitors synthesized from this compound are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain.[19] By competitively inhibiting the binding of ATP, these small molecules prevent the autophosphorylation and activation of IRAK4, thereby blocking the entire downstream signaling cascade.[3] This leads to a reduction in the production of inflammatory cytokines, making these inhibitors promising therapeutic agents for a variety of inflammatory and autoimmune conditions.[3][18]

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its primary utility as a precursor for potent and selective IRAK4 inhibitors places it at the forefront of research into novel treatments for inflammatory and autoimmune diseases. This guide has provided a comprehensive overview of its properties, a plausible synthetic workflow, analytical considerations, and its critical role in the development of next-generation therapeutics. As research in the field of IRAK4 modulation continues to evolve, the demand for high-quality this compound is expected to grow, underscoring its significance in the drug discovery landscape.

References

- This compound - GlobalChemMall.

- TCI AMERICA SAFETY DATA SHEET.

- 3-(Cyclohexylcarbamoyl)-5-fluorophenylboronic acid - BioOrganics.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals.

- SAFETY DATA SHEET - Fisher Scientific.

- What are IRAK4 inhibitors and how do they work? - Patsnap Synapse.

- IRAK-4 Inhibitors for Inflammation - PMC - PubMed Central.

- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC - NIH.

- Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - NIH.

- This compound - GlobalChemMall.

- This compound - CymitQuimica.

- Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - Sophion.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.

- Which boronic acids are used most frequently for synthesis of bioactive molecules.

- Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv.

- 3-(Cyclohexylcarbamoyl)-5-fluorophenylboronic acid | 874219-42-8 - Sigma-Aldrich.

- Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer - Frontiers.

- HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies.

- Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed.

Sources

- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 2. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. sophion.com [sophion.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. This compound [cymitquimica.com]

- 8. IRAK4 - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 11. IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization | bioRxiv [biorxiv.org]

- 12. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 14. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid

This guide provides a comprehensive overview of a reliable and efficient synthetic route to (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid, a valuable building block in contemporary drug discovery and development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and scientists a practical framework for the preparation of this and structurally related compounds.

Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the construction of biaryl and heteroaryl structures, which are common motifs in a vast array of pharmaceuticals. The target molecule, this compound, incorporates several key features that make it a particularly attractive building block for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclohexylcarbamoyl moiety provides a handle for modulating physicochemical properties such as lipophilicity and solubility. Consequently, this reagent holds significant potential for the synthesis of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available 3-bromo-5-fluorobenzoic acid. This strategy involves an initial amide coupling reaction, followed by a palladium-catalyzed Miyaura borylation. This route is advantageous due to the ready availability of the starting materials and the high efficiency and functional group tolerance of the employed reactions.

An In-depth Technical Guide to (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid, a key building block for researchers and scientists in the field of drug development. We will delve into its chemical properties, a representative synthetic approach, and its potential applications, grounded in the established roles of phenylboronic acids in medicinal chemistry.

Core Molecular Attributes

This compound is a synthetically derived organoboron compound. Its structure features a central fluorinated phenyl ring, functionalized with a boronic acid group and a cyclohexylcarbamoyl moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₁₃H₁₇BFNO₃[1]. Based on this, the calculated molecular weight is approximately 265.09 g/mol [2]. It is important to note that some sources may erroneously report a molecular weight of 327.23 g/mol ; however, the calculated value of 265.09 g/mol is the correct one[1].

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇BFNO₃ | [1] |

| Molecular Weight | 265.09 g/mol | [2] |

| CAS Number | 874219-42-8 | [1] |

Synthesis and Characterization: A Representative Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-bromo-5-fluorobenzoic acid.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Amide Formation

-

To a solution of 3-bromo-5-fluorobenzoic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add an activating agent like oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours until the conversion to the acid chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

In a separate flask, dissolve cyclohexylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same anhydrous solvent.

-

Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

-

Let the reaction warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-N-cyclohexyl-5-fluorobenzamide.

Step 2: Borylation

-

Dissolve the 3-bromo-N-cyclohexyl-5-fluorobenzamide intermediate in an anhydrous ethereal solvent like THF or diethyl ether and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of a strong organolithium base such as n-butyllithium dropwise to facilitate lithium-halogen exchange. Alternatively, a Grignard reagent can be formed using magnesium.

-

After stirring for a short period at low temperature, add triisopropyl borate dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization

The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (B-O-H, N-H, C=O).

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes[3]. This property has been successfully exploited in the development of potent enzyme inhibitors.

Potential as Enzyme Inhibitors

The boronic acid moiety in the title compound can act as a "warhead" to target a variety of enzymes. Given the structural motifs present, potential therapeutic targets could include:

-

Serine Proteases: The boronic acid can form a tetrahedral intermediate with the active site serine, mimicking the transition state of peptide bond hydrolysis.

-

Threonine-based Proteasomes: The success of the boronic acid-containing drug Bortezomib (Velcade) in treating multiple myeloma has highlighted the potential of this class of compounds as proteasome inhibitors[3][4][5].

Caption: Mechanism of enzyme inhibition by a boronic acid.

Role as a Synthetic Building Block

Beyond its potential as a bioactive molecule itself, this compound is an excellent building block for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Researchers can use this compound to introduce the substituted phenyl motif into a wide array of molecular scaffolds, facilitating the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a valuable and versatile tool for chemical biologists and medicinal chemists. Its well-defined structure and the known reactivity of the boronic acid functional group provide a solid foundation for the rational design of novel enzyme inhibitors and complex molecular probes. The synthetic route outlined in this guide offers a practical approach to its preparation, enabling its use in a variety of research and development settings. The continued exploration of boronic acid derivatives holds significant promise for the discovery of next-generation therapeutics.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals, 15(6), 734. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals, 15(6), 734. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18). [Link]

-

3-(Cyclohexylcarbamoyl)-5-fluorophenylboronic acid. (n.d.). BioOrganics. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

This compound. (n.d.). ChemSrc. [Link]

-

Benzene Compounds. (n.d.). Crysdot LLC. [Link]

-

This compound. (n.d.). GlobalChemMall. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]

-

3-(cyclohexylcarbamoyl)-4-fluorobenzeneboronic acid (C13H17BFNO3). (n.d.). PubChemLite. [Link]

-

3-(Cyclohexylaminocarbonyl)phenylboronic acid. (n.d.). PubChem. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv. [Link]

-

Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. (2021). European Journal of Medicinal Chemistry, 218, 113374. [Link]

-

3-Fluorophenylboronic acid. (n.d.). PubChem. [Link]

-

3-Fluorophenylboronic acid. (n.d.). Boron Molecular. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid

Foreword: Unveiling a Molecule of Interest

In the landscape of modern medicinal chemistry, arylboronic acids have emerged as a privileged structural motif, demonstrating significant potential in the development of novel therapeutics.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles has positioned them as attractive candidates for enzyme inhibitors and sensors.[1] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid. While extensive experimental data for this particular molecule remains nascent, this document, grounded in established chemical principles and data from closely related analogues, aims to provide researchers, scientists, and drug development professionals with a robust foundational understanding of its key physicochemical properties. We will delve into its structural features, propose a viable synthetic pathway, and characterize its anticipated properties, offering field-proven insights to guide future research and application.

Molecular Identity and Structural Features

This compound is a synthetic organoboron compound. Its structure integrates a fluorinated phenylboronic acid core with a cyclohexylcarbamoyl substituent. This unique combination of a Lewis acidic boronic acid, a hydrogen-bond-donating and -accepting amide linkage, a lipophilic cyclohexyl group, and an electron-withdrawing fluorine atom suggests a nuanced profile of solubility, acidity, and intermolecular interactions.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | [3-(Cyclohexylcarbamoyl)-5-fluorophenyl]boronic acid | [2] |

| CAS Number | 874219-42-8 | [2] |

| Molecular Formula | C₁₃H₁₇BFNO₃ | [2] |

| Molecular Weight | 265.09 g/mol | [2] |

Below is a two-dimensional representation of the chemical structure, generated to illustrate the connectivity of the atoms.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis pathway.

Step 1: Amide Formation

The initial step involves the formation of the amide bond between 3-bromo-5-fluorobenzoic acid and cyclohexylamine. This is a standard transformation, typically achieved by first activating the carboxylic acid, for example, by converting it to the acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.

Experimental Protocol: Synthesis of N-(3-bromo-5-fluorophenyl)cyclohexanecarboxamide

-

To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in fresh anhydrous DCM and cool to 0 °C.

-

Add a solution of cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(3-bromo-5-fluorophenyl)cyclohexanecarboxamide.

Step 2: Palladium-Catalyzed Borylation

The second step is the conversion of the aryl bromide to the corresponding boronic acid. A highly effective and widely used method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boron source such as bis(pinacolato)diboron (B₂pin₂).[3][4] This reaction typically proceeds in the presence of a palladium catalyst and a base. The resulting boronate ester is then hydrolyzed to the desired boronic acid.

Experimental Protocol: Synthesis of this compound

-

In a reaction vessel, combine N-(3-bromo-5-fluorophenyl)cyclohexanecarboxamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium acetate (KOAc) (3.0 eq).

-

Add an anhydrous, aprotic solvent such as dioxane or dimethylformamide (DMF).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude pinacol boronate ester.

-

Dissolve the crude ester in a mixture of THF and water, and add an acid such as HCl to facilitate the hydrolysis of the pinacol ester to the boronic acid.

-

Stir the mixture at room temperature for 2-4 hours.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its behavior in both chemical and biological systems.

Table 2: Summary of Physicochemical Properties

| Property | Value/Anticipated Value | Method of Determination/Basis for Estimation |

| Melting Point | 239-241 °C | Experimental data from a commercial supplier. |

| Aqueous Solubility | Low | Estimated based on the presence of a large hydrophobic cyclohexyl group and an aromatic ring. The polar amide and boronic acid groups will contribute to some water solubility. |

| Solubility in Organic Solvents | Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in ethers (e.g., THF, dioxane) and chlorinated solvents (e.g., DCM), and poorly soluble in nonpolar hydrocarbons (e.g., hexanes). | Estimated based on general solubility trends for arylboronic acids and N-substituted benzamides.[5] |

| pKa | ~8-9 | Estimated based on the typical pKa range for arylboronic acids. The electron-withdrawing fluorine atom is expected to slightly lower the pKa compared to an unsubstituted phenylboronic acid. |

| Stability | Susceptible to protodeboronation under strongly acidic or basic conditions. Can form a cyclic trimer (boroxine) upon dehydration. | General stability profile of arylboronic acids.[6][7] |

Melting Point

The melting point of a solid is a key indicator of its purity and the strength of its crystal lattice forces. A commercial supplier reports a melting point of 239-241 °C for this compound. This relatively high melting point suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding between the amide N-H and C=O groups, as well as between the boronic acid hydroxyl groups.

Solubility

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity.

-

Aqueous Solubility: The molecule possesses both hydrophobic (cyclohexyl ring, phenyl ring) and hydrophilic (amide, boronic acid) functionalities. The large, nonpolar cyclohexyl group is expected to significantly limit its solubility in water. However, the amide and boronic acid moieties can participate in hydrogen bonding with water, affording some degree of aqueous solubility. The overall aqueous solubility is anticipated to be low.

-

Solubility in Organic Solvents: Based on the general behavior of similar compounds, this compound is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where strong hydrogen bonding interactions can be overcome. It should exhibit moderate solubility in ethers such as tetrahydrofuran (THF) and dioxane, and in chlorinated solvents like dichloromethane (DCM). Its solubility in nonpolar hydrocarbon solvents like hexanes is predicted to be very low.[5]

Acidity (pKa)

Boronic acids are Lewis acids, and their pKa is a measure of the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous solution. For arylboronic acids, pKa values typically fall in the range of 8 to 10. The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity of the boronic acid, thereby lowering its pKa value relative to unsubstituted phenylboronic acid. Therefore, the pKa of this compound is estimated to be in the range of 8-9 .

Stability

Arylboronic acids are generally stable compounds but can undergo certain degradation pathways.

-

Protodeboronation: This is a common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be promoted by both acidic and basic conditions.[6][7] The rate of protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring.

-

Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible process, and the boroxine will readily hydrolyze back to the boronic acid in the presence of water.

Anticipated Spectroscopic Profile

While experimental spectra for this compound are not available in the public domain, a predictive analysis based on the spectra of its constituent chemical motifs can provide valuable guidance for its characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, amide, and boronic acid protons.

-

Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the phenyl ring will appear as multiplets in the downfield region. The exact chemical shifts and coupling patterns will be influenced by the fluorine, boronic acid, and amide substituents.

-

Amide Proton (δ ~8.0-9.0 ppm): The N-H proton of the amide will likely appear as a broad singlet or a doublet, depending on its coupling with the adjacent cyclohexyl proton. Its chemical shift can be concentration and solvent dependent.

-

Cyclohexyl Protons (δ 1.0-4.0 ppm): The protons of the cyclohexyl group will resonate in the upfield region as a series of complex multiplets. The proton attached to the nitrogen atom will be the most downfield of this group.

-

Boronic Acid Protons (δ ~5.0-7.0 ppm): The two hydroxyl protons of the boronic acid will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and water content, and it may exchange with residual water in the solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will be observed as a singlet in the downfield region.

-

Aromatic Carbons (δ ~110-140 ppm): The six carbons of the phenyl ring will appear in this region. The carbon attached to the boron atom will be broad due to quadrupolar relaxation. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Cyclohexyl Carbons (δ ~25-55 ppm): The six carbons of the cyclohexyl ring will resonate in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amide): A sharp to moderately broad band around 3300 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.

-

B-O Stretch: A strong, broad band around 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 266.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 264.1.

Potential Applications and Future Directions

The structural features of this compound suggest its potential utility in several areas of research and development.

-

Enzyme Inhibition: Boronic acids are well-known for their ability to inhibit serine proteases by forming a reversible tetrahedral intermediate with the active site serine residue. The cyclohexylcarbamoyl moiety could provide additional hydrophobic and hydrogen bonding interactions within an enzyme's active site, potentially leading to enhanced potency and selectivity.

-

Chemical Probes and Sensors: The boronic acid group can reversibly bind to diols, such as those found in saccharides. This property could be exploited in the design of chemical sensors for the detection of biologically important sugars.

-

Drug Discovery: The combination of a boronic acid warhead with a substituted benzamide scaffold makes this molecule an interesting starting point for lead optimization in drug discovery programs targeting enzymes amenable to boronic acid inhibition.

Future research should focus on obtaining empirical data for the physicochemical properties outlined in this guide. A detailed investigation into its biological activity against a panel of relevant enzymes would be a logical next step to unlock its therapeutic potential.

Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential. This technical guide has provided a comprehensive overview of its known and anticipated physicochemical properties, a plausible synthetic route, and a discussion of its potential applications. By synthesizing established chemical principles with data from analogous structures, we have constructed a foundational framework to aid researchers in their future investigations of this promising compound. The insights provided herein are intended to accelerate the exploration of its utility in drug discovery and other scientific disciplines.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. ([Link])

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. ([Link])

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. ([Link])

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH National Library of Medicine. ([Link])

-

N-Cyclohexyl-3-fluorobenzamide. NIH National Library of Medicine. ([Link])

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. NIH National Library of Medicine. ([Link])

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. ResearchGate. ([Link])

-

Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. NIH National Library of Medicine. ([Link])

-

Suzuki Coupling. Organic Chemistry Portal. ([Link])

-

Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH National Library of Medicine. ([Link])

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. ([Link])

-

3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. PubChem. ([Link])

-

DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed. ([Link])

-

3-(Cyclohexylaminocarbonyl)phenylboronic acid | C13H18BNO3 | CID 3769667. PubChem. ([Link])

-

Design and discovery of boronic acid drugs. PubMed. ([Link])

Sources

- 1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. 3-(Cyclohexylaminocarbonyl)phenylboronic acid | C13H18BNO3 | CID 3769667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the methodologies and expected spectroscopic data for the characterization of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of spectroscopic analysis with practical, field-proven protocols. The focus is on providing a self-validating framework for acquiring and interpreting high-quality data for this and structurally related arylboronic acids, which are pivotal building blocks in medicinal chemistry.[1][2][3][4][5]

Introduction: The Significance of this compound

This compound is a bespoke building block in drug discovery, valued for its utility in forming robust carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling.[4] Its structural motifs—a fluorinated phenyl ring, a cyclohexylcarbamoyl group, and the reactive boronic acid moiety—contribute to its unique physicochemical properties, influencing metabolic stability, bioavailability, and target engagement of potential drug candidates.[4][5]

Accurate and comprehensive characterization of this molecule is a non-negotiable prerequisite for its use in synthesis and drug development. Spectroscopic analysis confirms its identity, purity, and stability, ensuring the reproducibility of synthetic procedures and the integrity of biological screening data. This guide outlines the core spectroscopic techniques required for this purpose.

The molecular structure of the target compound is presented below.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, a suite of NMR experiments including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR is essential for unambiguous characterization.

¹H and ¹³C NMR Spectroscopy

Expertise & Experience: The solubility of arylboronic acids can be limited. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting solvent as it readily dissolves the compound and its polar nature helps in observing the exchangeable protons of the boronic acid and amide groups.[6] The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carbamoyl groups, and the electron-donating effect of the boronic acid group (in its boronate form).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

Aromatic Protons (δ 7.5-8.5 ppm): The phenyl ring will exhibit three distinct signals. The proton between the boronic acid and carbamoyl groups is expected to be the most downfield, followed by the proton between the fluorine and carbamoyl groups. The proton between the boronic acid and fluorine will likely be the most upfield of the aromatic signals.

-

Amide Proton (δ ~8.5 ppm): A broad singlet or doublet corresponding to the N-H proton. Its chemical shift and multiplicity can be concentration and temperature-dependent.

-

Boronic Acid Protons (δ ~8.0 ppm): A broad, exchangeable singlet for the B(OH)₂ protons. This signal may broaden or exchange with water present in the solvent.

-

Cyclohexyl Protons (δ 1.0-3.8 ppm): A series of multiplets corresponding to the axial and equatorial protons of the cyclohexyl ring. The proton attached to the nitrogen-bearing carbon will be the most downfield.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region.

-

Aromatic Carbons (δ 120-140 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the boron atom (C-B) can be broad due to quadrupolar relaxation of the boron nucleus.[7] The carbon attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF). Other carbons will show smaller couplings to fluorine.

-

Cyclohexyl Carbons (δ 25-50 ppm): Signals corresponding to the carbons of the cyclohexyl ring.

Protocol for ¹H and ¹³C NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure complete dissolution.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

To confirm exchangeable protons (B(OH)₂ and NH), add a drop of D₂O to the NMR tube and re-acquire the spectrum; these signals will diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹¹B and ¹⁹F NMR Spectroscopy

Expertise & Experience: ¹¹B and ¹⁹F NMR are crucial for confirming the presence and chemical environment of the boron and fluorine atoms, respectively. ¹¹B NMR is particularly sensitive to the hybridization state of the boron atom.[8][9][10]

Expected ¹¹B NMR Spectral Data:

-

A broad singlet is expected in the range of δ 28-30 ppm , which is characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[10] The presence of boroxine, the cyclic anhydride, would result in a signal around δ 31-33 ppm.[11][12]

Expected ¹⁹F NMR Spectral Data:

-

A singlet or a narrow multiplet is expected. The chemical shift will be dependent on the reference standard used but will confirm the presence of the C-F bond.

Protocol for ¹¹B and ¹⁹F NMR Data Acquisition:

-

Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.

-

¹¹B NMR Acquisition:

-

Tune the spectrometer to the ¹¹B frequency.

-

Use a broad spectral width (e.g., -100 to 100 ppm).

-

Typically, a few hundred scans are sufficient.

-

-

¹⁹F NMR Acquisition:

-

Tune the spectrometer to the ¹⁹F frequency.

-

Acquire a proton-decoupled spectrum to obtain a sharp singlet.

-

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[13][14] High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Expected Mass Spectrometry Data (ESI-HRMS):

-

Molecular Formula: C₁₃H₁₇BFNO₃

-

Monoisotopic Mass: 265.1340 g/mol

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 266.1418

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 264.1262

-

Fragmentation: Fragmentation patterns may involve the loss of water, the cyclohexyl group, or cleavage of the amide bond. The isotopic pattern of boron (¹⁰B and ¹¹B) can be observed in high-resolution spectra.[15][16]

Protocol for ESI-HRMS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.

-

Perform MS/MS analysis on the parent ion to induce fragmentation and aid in structural confirmation.

-

Sources

- 1. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Properties of a Model Aryl Boronic Acid and Its Boroxine / Journal of Pharmaceutical Sciences, 2012 [sci-hub.box]

- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

A Senior Application Scientist's Guide to the Discovery of Novel Boronic Acid Derivatives

Abstract

The journey from initial concept to a validated research tool or therapeutic lead is paved with intricate chemical challenges and biological questions. Among the privileged scaffolds in modern medicinal chemistry and chemical biology, boronic acid and its derivatives have carved a unique and expanding niche. Their remarkable versatility stems from the distinct electronic properties of the boron atom—specifically, its Lewis acidity and its capacity to form reversible covalent bonds with biological nucleophiles. This guide provides an in-depth technical exploration of the design, synthesis, and application of novel boronic acid derivatives. We will move beyond simple protocols to dissect the underlying scientific rationale, offering field-proven insights for researchers, chemists, and drug development professionals aiming to harness the power of this exceptional chemical entity.

The Boronic Acid Moiety: A Nexus of Reactivity and Recognition

The story of boronic acids in mainstream research is a testament to how a once-overlooked functional group can become a cornerstone of drug discovery. The initial apprehension regarding potential toxicity has been largely demystified, especially following the clinical success of drugs like the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam .[1][2] These successes have catalyzed a surge in research, revealing the boronic acid group as a highly adaptable "warhead" for engaging biological targets.

At its core, the utility of a boronic acid, R-B(OH)₂, is dictated by the empty p-orbital on the boron atom, which makes it an effective Lewis acid.[1] This allows it to interact with Lewis bases, most notably the hydroxyl groups of serine residues in enzyme active sites or the cis-diols found in saccharides and glycoproteins.[3][4] This interaction is not a simple non-covalent association; it is a reversible covalent bond, forming a stable tetrahedral boronate complex. This unique binding mode confers both high affinity and specificity, making boronic acids exceptional candidates for enzyme inhibitors and molecular probes.[5]

Rational Design & Synthesis: From Blueprint to Benchtop

The synthesis of a novel boronic acid derivative is a process of strategic chemical construction. The chosen synthetic route must not only be efficient but also accommodate the desired functionality and stereochemistry required for biological activity.

Key Synthetic Strategies: A Causal Analysis

Several robust methods are employed for the synthesis of aryl boronic acids, the most common class found in drug development.[1] The choice of method is often dictated by the starting materials' availability and the functional group tolerance of the reaction.

-

Electrophilic Trapping: This classic method involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate ester at low temperatures.[1][6] While foundational, its application can be limited by the functional group incompatibility of the highly reactive organometallic species. It is best suited for simpler aromatic systems without sensitive electrophilic groups.

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is arguably the most versatile and widely used method today.[1] Its primary advantage is its exceptional functional group tolerance, allowing for the late-stage introduction of the boronic acid moiety into complex molecules, a critical capability in drug discovery.[7] The choice of palladium catalyst, ligand, and base is crucial for optimizing yield and preventing side reactions.

-

C-H Activation/Borylation: As the field pushes towards greater atom economy, the direct borylation of aromatic C-H bonds has emerged as a powerful strategy.[1] These reactions, often catalyzed by iridium or rhodium complexes, eliminate the need for pre-functionalized aryl halides, streamlining the synthetic process. This approach is particularly valuable for creating libraries of analogues where the point of borylation is varied.

The logical flow of these synthetic strategies can be visualized as a decision-making process for the medicinal chemist.

Caption: Decision workflow for selecting a boronic acid synthesis route.

Self-Validating Protocol: Palladium-Catalyzed Miyaura Borylation

This protocol describes a general, robust procedure for the synthesis of an aryl boronate ester, a stable precursor that is readily hydrolyzed to the final boronic acid. Each step is designed for reproducibility and includes rationale for the chosen reagents.

Objective: To synthesize 4-phenylphenyl boronate pinacol ester from 4-bromobiphenyl.

| Step | Action | Rationale & Expert Insight |

| 1. Reaction Setup | In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 4-bromobiphenyl (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq). | The inert atmosphere is critical to prevent the oxidation of the palladium catalyst. KOAc acts as the base, which is essential for the catalytic cycle. Using a slight excess of the diboron reagent ensures complete consumption of the starting halide. |

| 2. Solvent & Catalyst Addition | Add anhydrous 1,4-dioxane as the solvent. Degas the mixture by bubbling N₂ through it for 15-20 minutes. Add Pd(dppf)Cl₂ (0.03 eq) as the catalyst. | Dioxane is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve both organic and inorganic reagents. Degassing removes dissolved oxygen. Pd(dppf)Cl₂ is a highly efficient and versatile catalyst for borylation reactions, known for its stability and broad substrate scope. |

| 3. Reaction | Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. | The elevated temperature is required to drive the catalytic cycle. Monitoring is crucial to determine the point of complete conversion and avoid potential degradation from prolonged heating. |

| 4. Work-up | Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. | The aqueous work-up removes the inorganic salts (KOAc and byproducts). Brine helps to break any emulsions and further dry the organic layer. |

| 5. Purification | Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). | This step isolates the desired boronate ester from unreacted starting materials, catalyst residues, and other byproducts, yielding a high-purity product for subsequent use. |

| 6. (Optional) Hydrolysis | To obtain the free boronic acid, the purified pinacol ester can be stirred with an aqueous acid (e.g., 1N HCl) in a solvent like THF or acetone, followed by extraction.[1] | The pinacol ester is often more stable and easier to handle/purify than the free boronic acid. This deprotection step is typically performed just before the next synthetic step or biological assay. |

Key Application Areas in Modern Research

The true power of boronic acid derivatives is realized in their diverse applications, where their unique chemical properties are leveraged to probe and modulate biological systems.

Precision Targeting: Boronic Acids as Enzyme Inhibitors

Boronic acids have emerged as a premier class of reversible, covalent inhibitors, particularly for serine proteases.[5] The mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom. This forms a stable, tetrahedral boronate adduct that mimics the transition state of substrate hydrolysis, effectively locking the enzyme in an inhibited state.[1][5]

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Case Study 1: Proteasome Inhibition The 20S proteasome, a key regulator of intracellular protein degradation, utilizes an N-terminal threonine residue in its active site.[1] Bortezomib's design was a landmark achievement, demonstrating that a dipeptidyl boronic acid could potently and selectively inhibit this threonine protease, leading to apoptosis in cancer cells.[2] The development of next-generation inhibitors like Ixazomib continues this legacy.[2][8]

Case Study 2: β-Lactamase Inhibition Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which are serine hydrolases. Boronic acids act as transition-state analogues, reversibly binding to the catalytic serine to protect the antibiotic from degradation.[1][5] The cyclic boronic acid Vaborbactam is a clinically approved example that restores the efficacy of β-lactam antibiotics against resistant bacteria.[1][7]

| Inhibitor Class | Target Enzyme | Example Compound | Reported IC₅₀/Kᵢ | Therapeutic Area | Reference |

| Dipeptidyl Boronic Acids | 20S Proteasome | Bortezomib | ~7 nM | Multiple Myeloma | [1] |

| Dipeptidyl Boronic Acids | 20S Proteasome | Ixazomib | ~8 nM | Multiple Myeloma | [2] |

| Cyclic Boronic Acids | Serine β-Lactamases | Vaborbactam | ~0.004 µM (for some Class C) | Bacterial Infections | [1][7] |

| α-Amino Boronic Acids | Histone Deacetylases (HDACs) | Compound 61 (Suzuki et al.) | 1.4 µM | Oncology | [1][9] |

Molecular Recognition: Probes and Sensors for Chemical Biology

The ability of boronic acids to form reversible covalent bonds with cis-1,2- and -1,3-diols is the foundation for their use as molecular sensors.[4][10] This interaction is particularly powerful for recognizing saccharides, which are ubiquitous on cell surfaces (as glycoproteins and glycolipids) and as signaling molecules.[11]

The binding event can be coupled to a reporter system, such as a fluorophore. When the boronic acid is unbound, the fluorophore may be quenched. Upon binding to a diol, a conformational change can occur, leading to a "turn-on" fluorescent signal. This principle is the basis for developing sensors for glucose, cell-surface glycans, and even ribonucleic acids.[12][13]

Caption: Boronic acid probe binding to a cis-diol on a saccharide.

This recognition capability has been integrated into various platforms, including nanomaterials for enhanced sensitivity and bio-orthogonal probes for site-selective labeling of proteins in complex biological environments.[14][15]

Smart Therapeutics: Prodrugs and Targeted Delivery

A sophisticated strategy in drug development involves creating prodrugs that release the active therapeutic only at the site of disease. The unique reactivity of boronic acids can be exploited for this purpose. For example, aryl boronic acids can be oxidized by reactive oxygen species (ROS), which are often present at elevated levels in cancer cells and sites of inflammation.[1]

A prodrug can be designed where the boronic acid acts as a ROS-cleavable linker, masking the active drug. Upon reaching the ROS-rich microenvironment of a tumor, the boronic acid is oxidized to a phenol, triggering the release of the cytotoxic agent. This approach enhances selectivity and reduces systemic toxicity.[1]

The Role of Computational Design

Modern discovery efforts are increasingly supported by computational chemistry. Virtual screening of boronic acid libraries against the crystal structures of target enzymes can predict binding affinities and poses, helping to prioritize compounds for synthesis.[16][17] For instance, computational design was instrumental in identifying β-amido boronic acids as potential inhibitors of the SARS-CoV-2 main protease (Mpro) by targeting threonine residues in the active site.[16] These in silico methods accelerate the design-build-test-learn cycle, focusing laboratory efforts on the most promising molecular architectures.

Conclusion and Future Horizons

Boronic acid derivatives have transitioned from chemical curiosities to indispensable tools in research and medicine. Their unique ability to engage in reversible covalent interactions provides a powerful mechanism for achieving high potency and selectivity against a range of biological targets. The continued innovation in synthetic methodologies, particularly in C-H functionalization, will undoubtedly broaden the accessible chemical space for these compounds.[7] Future advancements will likely focus on developing novel boronic acid "warheads" with tailored reactivity and pKa values for specific targets, expanding their application in proteomics, diagnostics, and the development of next-generation targeted therapies.

References

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Leclerc, M., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

-

Šterman, A., et al. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. RSC Publishing. [Link]

-

Li, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]

-

Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

N.A. (n.d.). Boronic acid. Wikipedia. [Link]

-

N.A. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

Pi-Cheng, H., et al. (2018). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications. [Link]

-

Bull, S.D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]

-

Liu, L., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

-

De Vita, D., et al. (2022). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. NIH. [Link]

-

Mitchell, J.M., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. PMC. [Link]

-

N.A. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ResearchGate. [Link]

-

McShane, C.M., & James, T.D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]

-

Gushchina, I.V., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]

-

Akter, F., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

-

N.A. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

-

Rostamitabar, M., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. [Link]

-

Liu, L., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PubMed. [Link]

-

Suzuki, N., et al. (n.d.). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. ResearchGate. [Link]

-

N.A. (n.d.). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. ResearchGate. [Link]

-

Liu, L., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH. [Link]

-

N.A. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Publishing. [Link]

-

Lei, H., et al. (2016). Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to Boronic Acid-Based Enzyme Inhibitors: From Rational Design to Therapeutic Applications

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Resurgence of a Versatile Pharmacophore

The journey of a drug from a laboratory curiosity to a clinical reality is often long and fraught with challenges. Yet, certain chemical motifs periodically capture the imagination of medicinal chemists with their unique reactivity and therapeutic potential. Boronic acids represent one such class of compounds. Once viewed with skepticism due to concerns about stability and specificity, they have emerged as a validated and versatile pharmacophore, leading to the development of breakthrough therapies for cancer and infectious diseases. This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive technical overview of boronic acid-based enzyme inhibitors. We will delve into the fundamental principles that govern their mechanism of action, explore the intricacies of their design and synthesis, and provide practical, field-proven methodologies for their characterization and evaluation. Our goal is to equip researchers and drug development professionals with the knowledge and tools necessary to harness the full potential of this remarkable class of molecules.

The Unique Chemistry of Boron: The Foundation of Reversible Covalent Inhibition

The therapeutic efficacy of boronic acid-based inhibitors is intrinsically linked to the unique electronic properties of the boron atom. Unlike carbon, boron possesses an empty p-orbital, rendering it electrophilic and capable of accepting a lone pair of electrons from a nucleophile. This fundamental property underpins the primary mechanism of action for most boronic acid enzyme inhibitors: the formation of a reversible covalent bond with a nucleophilic residue in the active site of the target enzyme.

Mimicking the Transition State: A Tale of Tetrahedral Intermediates

Many enzymes, particularly hydrolases such as serine proteases, function by stabilizing a high-energy tetrahedral transition state during substrate catalysis. Boronic acids are exceptional transition-state analogs because their boron atom can be attacked by a nucleophilic residue (e.g., the hydroxyl group of a serine or threonine) in the enzyme's active site. This interaction leads to the formation of a stable, tetrahedral boronate adduct, which closely mimics the geometry of the natural transition state, resulting in potent and highly specific inhibition.[1][2] This reversible covalent interaction is a key differentiator from many traditional non-covalent inhibitors, often leading to prolonged target engagement and enhanced inhibitory potency.[3]

Rational Design and Synthesis of Boronic Acid Inhibitors: A Medicinal Chemist's Toolkit

The design of potent and selective boronic acid inhibitors is a multidisciplinary endeavor that combines computational modeling, a deep understanding of enzyme-substrate interactions, and sophisticated synthetic chemistry.

Structure-Based Drug Design: Leveraging Atomic-Level Insights

The availability of high-resolution crystal structures of target enzymes, often in complex with substrates or inhibitors, provides an invaluable roadmap for the design of novel boronic acid inhibitors.[4] By analyzing the interactions within the active site, medicinal chemists can design boronic acid derivatives with side chains that optimize binding to specific pockets, thereby enhancing both potency and selectivity. For example, the design of peptidyl boronic acids often involves mimicking the amino acid sequence of the enzyme's natural substrate to achieve high-affinity binding.[5]

Synthetic Strategies: Building the Boron-Containing Scaffold

The synthesis of boronic acid derivatives, particularly peptide boronic acids, has evolved significantly, with solid-phase synthesis emerging as a highly efficient method.[3][6] This approach allows for the modular assembly of complex peptidyl boronic acids on a resin support, facilitating purification and enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a dipeptidyl boronic acid, a common structural motif in proteasome inhibitors.

Caption: Generalized workflow for solid-phase synthesis of a dipeptidyl boronic acid.

In the Spotlight: Clinically Approved Boronic Acid Enzyme Inhibitors

The clinical success of boronic acid-based drugs has validated this class of compounds as powerful therapeutic agents. Two prominent examples are Bortezomib for the treatment of multiple myeloma and Vaborbactam, a β-lactamase inhibitor used to combat antibiotic resistance.

Bortezomib (Velcade®): A Paradigm Shift in Cancer Therapy

Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins.[8][9] By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to the accumulation of pro-apoptotic factors and the induction of programmed cell death in cancer cells.[10][11] Its approval by the FDA in 2003 for the treatment of multiple myeloma marked a significant milestone in the field of oncology and paved the way for the development of other proteasome inhibitors.[12]

The inhibition of the proteasome by Bortezomib triggers a complex signaling cascade that ultimately leads to apoptosis. A simplified representation of this pathway is shown below.

Caption: Simplified signaling pathway of Bortezomib-induced apoptosis.

Vaborbactam: Restoring the Efficacy of Antibiotics

The rise of antibiotic resistance is a global health crisis. One of the primary mechanisms of resistance is the production of β-lactamase enzymes by bacteria, which inactivate β-lactam antibiotics. Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor that protects β-lactam antibiotics from degradation.[13][14] When combined with a carbapenem antibiotic like meropenem, Vaborbactam effectively restores its activity against many multidrug-resistant Gram-negative bacteria.

Vaborbactam acts as a "shield" for β-lactam antibiotics by forming a reversible covalent adduct with the active site serine of the β-lactamase enzyme, thereby preventing it from hydrolyzing the antibiotic.

Caption: Mechanism of action of Vaborbactam in protecting β-lactam antibiotics.

Essential Experimental Protocols for the Characterization of Boronic Acid Inhibitors

Rigorous and reproducible experimental data are the cornerstones of drug discovery. This section provides detailed, step-by-step methodologies for the key experiments required to characterize boronic acid-based enzyme inhibitors.

Determination of Inhibitory Potency: IC50 and Ki Values

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for quantifying the potency of an enzyme inhibitor. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki is a true equilibrium constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Boronic acid inhibitor stock solution (typically in DMSO)

-

Assay buffer (optimized for enzyme activity and stability)

-

96-well microplates (clear, flat-bottom for spectrophotometric assays)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer. A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.

-

Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

-

Prepare a solution of the substrate in the assay buffer. The substrate concentration is typically kept at or near the Michaelis-Menten constant (Km) for IC50 determination and varied for Ki determination.

-

-

Assay Setup (96-well plate format):

-

Add the assay buffer to all wells.

-

Add the inhibitor dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).

-

Add the enzyme solution to all wells except the "no enzyme" control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium to be reached. This is particularly important for reversible covalent inhibitors.

-

-

Initiation of the Reaction and Data Acquisition:

-

Initiate the reaction by adding the substrate solution to all wells.

-